4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride
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Description
“4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1820649-49-7 . It has a molecular weight of 238.16 . This compound is a derivative of the 2-aminobenzimidazole ring, which is a structural moiety found in terrazoanthine natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkene functionalized 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H . This indicates the presence of a benzimidazole ring, which is a fused benzene and imidazole ring structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that imidazole rings are known to participate in a variety of chemical reactions. For instance, they can be installed via a condensation strategy using an α-amino ketone .Physical and Chemical Properties Analysis
This compound is a solid . Further physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Tetrasubstituted Imidazoles
Tetrasubstituted imidazoles have been synthesized in high yields through one-pot, multi-component reactions involving benzil or benzoin, aldehydes, amines, and ammonium acetate. This synthesis is facilitated by various catalysts under different conditions, such as ionic liquids, microwave irradiation, solvent-free conditions, and ultrasonic irradiation, highlighting the compound's utility in creating structurally complex and functionalized imidazoles which are valuable in pharmaceutical research and development.
- Ionic liquid catalysts have demonstrated efficiency in synthesizing tetrasubstituted imidazoles under solvent-free conditions, offering a green chemistry approach to heterocyclic synthesis (Zolfigol et al., 2013).
- Microwave irradiation has been utilized to accelerate the synthesis process, reducing reaction times and improving yield, showcasing the adaptability of this compound to modern synthetic methodologies (Nagarapu et al., 2007).
- Solvent-free synthesis has been highlighted as an environmentally friendly method, reducing the need for hazardous solvents and simplifying the purification process of the synthesized imidazoles (Sadeghi et al., 2011).
Medicinal Chemistry Applications
The synthesized imidazoles and related compounds have been evaluated for their potential medicinal applications, including antimicrobial and anticancer activities. These studies underscore the chemical's role in the development of new therapeutic agents.
- Antimicrobial activity has been observed in tetrasubstituted imidazoles, suggesting their potential as novel antimicrobial agents with applications in combating various bacterial infections (Fang et al., 2017).
- The anti-cancer activities of certain imidazole derivatives have been evaluated, indicating the potential of these compounds in the development of new cancer therapies, particularly for hepatocellular carcinoma (Fang et al., 2017).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWLOYBRWDUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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